Cas no 87394-48-7 (1-(3-Nitropyridin-2-yl)piperazine)

1-(3-Nitropyridin-2-yl)piperazine structure
87394-48-7 structure
Product Name:1-(3-Nitropyridin-2-yl)piperazine
CAS No:87394-48-7
MF:C9H12N4O2
MW:208.21718120575
MDL:MFCD05182227
CID:61081
PubChem ID:3778834
Update Time:2025-07-30

1-(3-Nitropyridin-2-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Nitropyridin-2-yl)piperazine
    • 1-(3-NITORPYRIDIN-2-YL)PIPERAZINE2-YL)PIPERAZINE
    • 2-(1-Piperazinyl)-3-nitropyridine
    • 2-Piperazino-3-nitropyridine
    • 1-(3-Nitro-2-pyridinyl)piperazine (ACI)
    • 1-(3-nitro-2-pyridyl)piperazine
    • 1-(3-nitro-pyridin-2-yl)piperazine
    • DTXSID50396304
    • AKOS015940997
    • 1-(3-Nitro-pyridin-2-yl)-piperazine
    • piperazine, 1-(3-nitro-2-pyridinyl)-, dihydrochloride
    • 1-(3-nitro-2-pyridinyl)piperazine
    • AKOS000123163
    • HSAKGWZDXDRYTB-UHFFFAOYSA-N
    • GS0769
    • 87394-48-7
    • J-503171
    • MFCD05182227
    • BDBM50027020
    • EN300-41963
    • CS-0096054
    • CHEMBL296653
    • STK360702
    • AS-9019
    • SCHEMBL2898307
    • 1-(3-Nitorpyridin-2-yl)piperazine
    • ALBB-013082
    • 1-(3--Nitro-2-pyridinyl)piperazine
    • Z239096286
    • MDL: MFCD05182227
    • Inchi: 1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2
    • InChI Key: HSAKGWZDXDRYTB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(N2CCNCC2)=NC=CC=1)=O

Computed Properties

  • Exact Mass: 208.096
  • Monoisotopic Mass: 208.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 74A^2

Experimental Properties

  • Density: 1.278
  • Melting Point: 84-86
  • Boiling Point: 387.8 °C at 760 mmHg
  • Flash Point: 387.8 °C at 760 mmHg
  • Refractive Index: 1.583
  • PSA: 73.98000
  • LogP: 1.31640

1-(3-Nitropyridin-2-yl)piperazine Security Information

1-(3-Nitropyridin-2-yl)piperazine Customs Data

  • HS CODE:29333990

1-(3-Nitropyridin-2-yl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
034171-1g
1-(3-Nitorpyridin-2-yl)piperazine2-yl)piperazine
87394-48-7 95%
1g
£85.00 2022-03-01
Fluorochem
034171-5g
1-(3-Nitorpyridin-2-yl)piperazine2-yl)piperazine
87394-48-7 95%
5g
£254.00 2022-03-01
BAI LING WEI Technology Co., Ltd.
114011-1G
1-(3-Nitropyridin-2-yl)piperazine, 97%
87394-48-7 97%
1G
¥ 1700 2022-04-26
BAI LING WEI Technology Co., Ltd.
114011-5G
1-(3-Nitropyridin-2-yl)piperazine, 97%
87394-48-7 97%
5G
¥ 6798 2022-04-26
Chemenu
CM169900-10g
1-(3-Nitropyridin-2-yl)piperazine
87394-48-7 95%
10g
$467 2021-08-05
TRC
N232055-100mg
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride
87394-48-7
100mg
$ 185.00 2022-06-03
TRC
N232055-250mg
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride
87394-48-7
250mg
$ 380.00 2022-06-03
TRC
N232055-500mg
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride
87394-48-7
500mg
$ 600.00 2022-06-03
Chemenu
CM169900-1g
1-(3-Nitropyridin-2-yl)piperazine
87394-48-7 95%+
1g
$*** 2023-05-29
Chemenu
CM169900-5g
1-(3-Nitropyridin-2-yl)piperazine
87394-48-7 95%+
5g
$*** 2023-05-29

1-(3-Nitropyridin-2-yl)piperazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Reference
Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties
Pinna, Gerard Aime; et al, Chemical & Pharmaceutical Bulletin, 2001, 49(11), 1406-1411

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 - 5 °C; 20 h, 20 - 25 °C
Reference
Preparation of 1-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl] piperazine
Sun, Wenjie; et al, Zhongguo Yiyao Gongye Zazhi, 2011, 42(9), 648-650

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  2 h, reflux
Reference
Synthesis, biological evaluation and structure-activity correlation study of a series of imidazol-based compounds as Candida albicans inhibitors
Moraca, Francesca; et al, European Journal of Medicinal Chemistry, 2014, 83, 665-673

1-(3-Nitropyridin-2-yl)piperazine Raw materials

1-(3-Nitropyridin-2-yl)piperazine Preparation Products

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd